Acetohexamide

Description

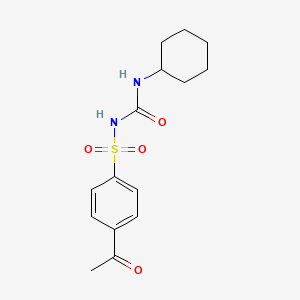

This compound is an N-sulfonylurea that is urea in which a hydrogen attached to one of the nitrogens is replaced by a p-acetylphenylsulfonyl group, while a hydrogen attached to the other nitrogen is replaced by a cyclohexyl group. It has a role as a hypoglycemic agent and an insulin secretagogue. It is a N-sulfonylurea and a member of acetophenones.

A sulfonylurea hypoglycemic agent that is metabolized in the liver to 1-hydrohexamide. This compound has been discontinued in the US market.

This compound is an intermediate-acting, first-generation sulfonylurea with hypoglycemic activity. This compound is metabolized in the liver to its active metabolite hydroxyhexamide.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for diabetes mellitus and has 1 investigational indication.

A sulfonylurea hypoglycemic agent that is metabolized in the liver to 1-hydrohexamide.

See also: Tolbutamide (related); Chlorpropamide (related); Tolazamide (related) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)sulfonyl-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZSUPCWNCWDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020007 | |

| Record name | Acetohexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992), Solid | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & ETHER; SLIGHTLY SOL IN ALCOHOL & CHLOROFORM; SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES, INSOL IN ETHYL ACETATE; SPARINGLY SOL IN DIOXANE, Soluble in pyridine; slightly soluble in alcohol, chloroform. Insoluble in ether., In water, 0.00343 mg/l @ 37 °C, 4.83e-02 g/L | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHEXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 90% aq ethanol, WHITE CRYSTALLINE POWDER | |

CAS No. |

968-81-0 | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetohexamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 968-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-acetyl-N-[(cyclohexylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetohexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohexamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGC8W08I6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOHEXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

370 to 374 °F (NTP, 1992), 188-190 °C, 188 - 190 °C | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHEXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Oral Antidiabetic Therapy: A Technical Guide to the Discovery and Synthesis of First-Generation Sulfonylureas

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthesis of the first-generation sulfonylureas, a class of compounds that revolutionized the management of type 2 diabetes mellitus. This document provides a historical perspective, detailed synthetic protocols, comparative quantitative data, and an elucidation of the mechanism of action, serving as a comprehensive resource for researchers in drug discovery and development.

A Serendipitous Discovery: The Historical Context

The journey to oral antidiabetic agents was an unforeseen consequence of research in a completely different therapeutic area. In the 1930s and 1940s, scientists were intensely focused on developing novel antibacterial agents, leading to the synthesis of various sulfonamide compounds. A pivotal observation was made in 1942 by Marcel Janbon in Montpellier, France. While treating typhoid fever patients with a new sulfonamide, p-aminobenzenesulfonamide-isopropyl-thiodiazole (2254 RP), he noted significant hypoglycemic effects, with some patients experiencing convulsions and coma.

This serendipitous finding prompted further investigation by Auguste Loubatières, who, by 1946, demonstrated that these compounds stimulated the release of insulin from the pancreas. This crucial insight established the fundamental mechanism of action and laid the groundwork for the development of the sulfonylurea class of drugs for diabetes. The first sulfonylurea to be marketed was carbutamide, a derivative of the antibacterial sulfonamides, which was later followed by the development of other first-generation agents like tolbutamide and chlorpropamide in the 1950s. These compounds marked a paradigm shift in diabetes treatment, offering an oral alternative to insulin injections for patients with functional pancreatic β-cells.

Mechanism of Action: Unlocking Insulin Secretion

First-generation sulfonylureas exert their hypoglycemic effect by directly stimulating the release of insulin from pancreatic β-cells. Their molecular target is the ATP-sensitive potassium (KATP) channel, a complex of two proteins: the inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Under normal physiological conditions, the KATP channel is open, allowing potassium ions (K+) to flow out of the β-cell, which maintains a hyperpolarized state of the cell membrane. When blood glucose levels rise, intracellular ATP levels increase, leading to the closure of the KATP channel. This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions (Ca2+) triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

Sulfonylureas mimic the effect of elevated ATP by binding to the SUR1 subunit of the KATP channel, inducing its closure independently of ATP levels. This initiates the same cascade of events, leading to insulin secretion.

Mechanism of action of first-generation sulfonylureas.

Synthesis of First-Generation Sulfonylureas

The synthesis of first-generation sulfonylureas generally involves the reaction of a substituted benzenesulfonamide with an isocyanate. The following sections provide detailed experimental protocols for the synthesis of carbutamide, tolbutamide, and chlorpropamide.

Synthesis of Carbutamide (1-butyl-3-(4-aminophenyl)sulfonylurea)

The synthesis of carbutamide starts from p-aminobenzenesulfonamide, which is reacted with butyl isocyanate.

Workflow for the synthesis of carbutamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminobenzenesulfonamide (1 molar equivalent) in a suitable inert solvent such as toluene.

-

Addition of Reagent: To the stirred solution, add butyl isocyanate (1.1 molar equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure carbutamide.

Synthesis of Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea)

The synthesis of tolbutamide involves the reaction of p-toluenesulfonamide with butyl isocyanate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place p-toluenesulfonamide (1 molar equivalent) and a suitable solvent like acetone.

-

Addition of Reagent: Add potassium carbonate (1.2 molar equivalents) to the suspension. Then, add butyl isocyanate (1.1 molar equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Isolation and Purification: To the residue, add dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure tolbutamide.

Synthesis of Chlorpropamide (1-((4-chlorophenyl)sulfonyl)-3-propylurea)

Chlorpropamide is synthesized from 4-chlorobenzenesulfonamide and propyl isocyanate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzenesulfonamide (1 molar equivalent) in a suitable solvent such as acetone, and add potassium carbonate (1.2 molar equivalents).

-

Addition of Reagent: To this stirred suspension, add propyl isocyanate (1.1 molar equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, filter off the inorganic salts and wash the solid with acetone. Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Isolation and Purification: Acidify the residue with dilute hydrochloric acid to precipitate the crude chlorpropamide. Collect the solid by filtration, wash with water, and dry. Purify the product by recrystallization from aqueous ethanol.

Quantitative Data on First-Generation Sulfonylureas

The following tables summarize the key quantitative data for the first-generation sulfonylureas, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Properties of First-Generation Sulfonylureas

| Compound | Half-life (t½) (hours) | Time to Peak Plasma Concentration (Tmax) (hours) | Peak Plasma Concentration (Cmax) (µg/mL) |

| Carbutamide | ~35-40 | 4-6 | Data not consistently available |

| Tolbutamide | 4-8[1] | 3-5[1] | 50-65 (for a 500 mg dose)[2] |

| Chlorpropamide | ~36[3] | 2-4[3] | 20-30 (for a 250 mg dose)[4] |

Table 2: Hypoglycemic Activity of First-Generation Sulfonylureas

| Compound | Relative Potency | Typical Daily Dose (mg) |

| Carbutamide | 1 | 500 - 2000 |

| Tolbutamide | 1 | 500 - 3000 |

| Chlorpropamide | 5-6 | 100 - 500 |

Note: ED50 values for hypoglycemic activity are not consistently reported in publicly available literature for direct comparison.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of sulfonylureas.

In Vivo Hypoglycemic Activity Assay (Oral Glucose Tolerance Test in Rodents)

This protocol is used to evaluate the ability of a compound to lower blood glucose levels in an animal model.

Workflow for an Oral Glucose Tolerance Test (OGTT).

Methodology:

-

Animal Preparation: Use male Wistar rats or a similar rodent model. Fast the animals overnight (12-16 hours) with free access to water.

-

Baseline Blood Glucose: On the day of the experiment, record the body weight of each animal. Collect a blood sample from the tail vein to measure the baseline blood glucose level (t=0).

-

Drug Administration: Administer the test sulfonylurea compound or the vehicle control orally by gavage.

-

Glucose Challenge: After a specific absorption period (e.g., 30 or 60 minutes) following drug administration, administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Measure the blood glucose concentration in each sample. Plot the mean blood glucose concentration against time for each treatment group. The hypoglycemic effect is determined by the reduction in the area under the curve (AUC) of the glucose excursion compared to the vehicle control group.

Radioligand Binding Assay for SUR1

This assay is used to determine the binding affinity of a compound to the sulfonylurea receptor 1 (SUR1).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human SUR1 and Kir6.2 subunits (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide), and varying concentrations of the unlabeled test compound.

-

For determining total binding, omit the unlabeled test compound.

-

For determining non-specific binding, include a high concentration of an unlabeled reference sulfonylurea.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

-

Conclusion

The discovery of first-generation sulfonylureas represents a landmark achievement in the history of medicine, paving the way for the development of oral therapies for type 2 diabetes. Their synthesis, rooted in the chemistry of sulfonamides, and their mechanism of action, centered on the modulation of the pancreatic KATP channel, continue to be subjects of scientific interest. This technical guide provides a foundational understanding of these pioneering drugs, offering valuable insights for researchers and professionals dedicated to the ongoing fight against diabetes. The provided protocols and data serve as a practical resource for the synthesis and evaluation of novel hypoglycemic agents.

References

- 1. Chlorpropamide 2-hydroxylation is catalysed by CYP2C9 and CYP2C19 in vitro: chlorpropamide disposition is influenced by CYP2C9, but not by CYP2C19 genetic polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ccjm.org [ccjm.org]

An In-Depth Pharmacological Profile of Acetohexamide and Its Metabolites: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohexamide is a first-generation sulfonylurea oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the stimulation of insulin secretion from pancreatic β-cells, a process intricately linked to the modulation of ATP-sensitive potassium (K-ATP) channels. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its principal active metabolite, hydroxyhexamide. The document details their mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate further research and drug development in the field of metabolic diseases.

Introduction

This compound, a member of the sulfonylurea class of drugs, exerts its glucose-lowering effects by acting as an insulin secretagogue.[1][2] Like other sulfonylureas, its primary site of action is the pancreatic β-cell, where it modulates ion channel activity to trigger insulin release.[2] The clinical efficacy of this compound is significantly influenced by its metabolic conversion to hydroxyhexamide, a more potent and longer-lasting active metabolite.[3] This guide will explore the detailed pharmacological characteristics of both the parent drug and its key metabolites.

Mechanism of Action

The principal mechanism of action of this compound and its active metabolite, hydroxyhexamide, involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[2] This action initiates a cascade of events leading to insulin exocytosis.

Interaction with the Sulfonylurea Receptor (SUR1)

This compound and hydroxyhexamide bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[2] This binding event is the initial step in their insulinotropic effect.

K-ATP Channel Inhibition and Cellular Depolarization

The binding of the sulfonylurea to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure. The closure of these channels inhibits the efflux of potassium ions (K+), causing a depolarization of the β-cell membrane.

Calcium Influx and Insulin Exocytosis

Membrane depolarization leads to the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, which acts as a second messenger to trigger the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.

Pharmacological Data

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and its primary active metabolite, hydroxyhexamide.

Table 1: Pharmacodynamic Profile

| Parameter | This compound | Hydroxyhexamide | Reference(s) |

| Target | Sulfonylurea Receptor 1 (SUR1) subunit of the K-ATP channel | Sulfonylurea Receptor 1 (SUR1) subunit of the K-ATP channel | [2] |

| Binding Affinity (Ki) for SUR1 | ~30 µM | ~2.5x more potent than this compound (specific Ki not available) | [3] |

| IC50 (K-ATP channel) | Not Available | Not Available | |

| EC50 (Insulin Secretion) | Not Available | Not Available |

Table 2: Pharmacokinetic Profile

| Parameter | This compound | Hydroxyhexamide | Reference(s) |

| Oral Bioavailability | Well absorbed, specific percentage not available | Not Applicable (Metabolite) | [4] |

| Plasma Protein Binding | ~90% (primarily to albumin) | Tightly bound to plasma proteins (specific percentage not available) | [5][6] |

| Metabolism | Hepatic, to active metabolite hydroxyhexamide and other minor metabolites | Further metabolism to inactive compounds | [3][7] |

| Half-life (t½) | ~1.6 hours (range: 0.8-2.4 h) | ~5.3 hours (range: 3.7-6.4 h) | [7] |

| Clearance | ~30 mL/min | Not Available | |

| Excretion | Primarily renal (as metabolites) | Primarily renal | [4][7] |

Experimental Protocols

In Vitro Insulin Secretion Assay (Static Incubation)

This protocol outlines a method to assess the dose-dependent effect of this compound or hydroxyhexamide on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Materials:

-

Pancreatic β-cell line or isolated rodent pancreatic islets

-

Culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)

-

This compound and/or hydroxyhexamide stock solutions (in DMSO)

-

Insulin ELISA kit

-

Multi-well culture plates (e.g., 24-well)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture/Islet Isolation: Culture β-cells to ~80% confluency or isolate pancreatic islets using standard collagenase digestion methods.

-

Pre-incubation: Wash cells/islets twice with KRB buffer containing 2.8 mM glucose. Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: Prepare KRB buffer with 2.8 mM glucose and various concentrations of the test compound (this compound or hydroxyhexamide). Include a positive control with 16.7 mM glucose and a vehicle control (DMSO).

-

Incubation: Remove the pre-incubation buffer and add the stimulation buffers to the respective wells. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the secreted insulin to the total protein content or DNA content of the cells/islets in each well. Plot the insulin concentration against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Electrophysiological Analysis of K-ATP Channel Activity (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound or hydroxyhexamide on K-ATP channel currents in pancreatic β-cells.

Materials:

-

Isolated pancreatic β-cells

-

Patch-clamp rig with amplifier, data acquisition system, and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, 0.1 ATP; pH 7.2 with KOH.

-

This compound and/or hydroxyhexamide stock solutions (in DMSO)

Procedure:

-

Cell Preparation: Plate isolated β-cells on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single β-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -70 mV. Record baseline K-ATP channel currents.

-

Drug Application: Perfuse the bath with the extracellular solution containing various concentrations of this compound or hydroxyhexamide.

-

Data Acquisition: Record the changes in the K-ATP channel current in response to drug application.

-

Data Analysis: Measure the peak current inhibition at each drug concentration. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: Signaling cascade of this compound-mediated insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vitro Insulin Secretion Assay

Caption: Workflow for the in vitro glucose-stimulated insulin secretion (GSIS) assay.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for whole-cell patch-clamp analysis of K-ATP channel inhibition.

Conclusion

This compound and its primary active metabolite, hydroxyhexamide, are effective insulin secretagogues that act through the well-characterized sulfonylurea pathway involving the inhibition of K-ATP channels in pancreatic β-cells. The prolonged hypoglycemic effect of this compound is largely attributable to the longer half-life and greater potency of hydroxyhexamide. This technical guide provides a foundational understanding of the pharmacological profile of these compounds, offering valuable data and methodologies for researchers in the field of diabetes and metabolic drug discovery. Further research to quantify the precise potency (Ki, IC50, EC50) and complete the pharmacokinetic profile of hydroxyhexamide would provide a more comprehensive understanding of its therapeutic potential.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C15H20N2O4S | CID 1989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chemeurope.com]

- 6. Comparative pharmacokinetics of this compound and its metabolite, hydroxyhexamide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

Acetohexamide's Interaction with ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the first-generation sulfonylurea, acetohexamide, and ATP-sensitive potassium (KATP) channels. This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the modulation of KATP channels in pancreatic β-cells, leading to insulin secretion.[2][3] This document provides a comprehensive overview of the binding characteristics, functional effects, and experimental methodologies used to study this interaction, tailored for a scientific audience.

Core Mechanism of Action

This compound stimulates insulin secretion by binding to the high-affinity sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][2] The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[4][5]

Under resting conditions, with low glucose levels, KATP channels are open, allowing potassium ions (K+) to efflux from the β-cell. This maintains a hyperpolarized state of the cell membrane, which keeps voltage-gated calcium channels (VGCCs) closed and insulin secretion at a basal level.[3]

When this compound binds to the SUR1 subunit, it induces a conformational change that leads to the closure of the KATP channel pore formed by the Kir6.2 subunits.[1][2] This inhibition of K+ efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates VGCCs, leading to an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[2][3]

Quantitative Data Presentation

The binding affinity of this compound and other sulfonylureas to the SUR1 subunit of the KATP channel has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity. The half-maximal inhibitory concentration (IC50) from functional assays, such as electrophysiology, provides a measure of the drug's potency in inhibiting channel function.

| Compound | Generation | Ki (approx. μM)[6] | IC50 (μM) |

| This compound | First | 30 | Not available |

| Glyburide (Glibenclamide) | Second | 0.00061 | 0.001-0.003[7] |

| Glipizide | Second | >0.00061, <30 | Not available |

| Tolazamide | First | >0.00061, <30 | Not available |

| Tolbutamide | First | 30 | Not available |

| Chlorpropamide | First | 30 | Not available |

Signaling Pathway

The binding of this compound to the SUR1 subunit of the KATP channel initiates a signaling cascade within the pancreatic β-cell, culminating in insulin release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on KATP channels.

Heterologous Expression of KATP Channels

To study the direct interaction of this compound with KATP channels in a controlled environment, the channel subunits (Kir6.2 and SUR1) are often heterologously expressed in a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which have low endogenous potassium channel activity.[6][7]

Protocol:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Co-transfect the cells with expression plasmids containing the cDNA for human Kir6.2 and SUR1 subunits using a suitable transfection reagent (e.g., Lipofectamine).

-

A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), can be co-transfected to identify successfully transfected cells for subsequent experiments.

-

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for the expression and assembly of functional KATP channels on the plasma membrane.

-

Verification: Confirm channel expression and function using methods such as Western blotting for the channel subunits or preliminary electrophysiological recordings.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of unlabeled drugs, like this compound, by measuring their ability to displace a radiolabeled ligand that binds to the same receptor. For SUR1, [3H]glyburide is a commonly used radioligand.[6]

Protocol:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing Kir6.2/SUR1.

-

Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [3H]glyburide.

-

Non-specific Binding: Membranes + [3H]glyburide + a high concentration of unlabeled glyburide (e.g., 10 µM).

-

Competition: Membranes + [3H]glyburide + varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to measure the ion flow through KATP channels in the entire cell membrane and to assess the inhibitory effect of this compound on channel activity.[7]

Protocol:

-

Cell Preparation: Plate HEK293 cells expressing Kir6.2/SUR1 onto glass coverslips.

-

Recording Setup:

-

Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

-

Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an internal solution (e.g., containing in mM: 140 KCl, 10 EGTA, 10 HEPES, 2 MgATP, pH 7.2).

-

-

Recording:

-

Approach a transfected cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage ramps or steps to elicit KATP currents.

-

Record baseline KATP currents.

-

-

Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound and record the resulting changes in KATP current.

-

Data Analysis:

-

Measure the amplitude of the KATP current before and after drug application.

-

Plot the percentage of current inhibition against the concentration of this compound to determine the IC50 value.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to identify specific amino acid residues within the SUR1 subunit that are critical for this compound binding. By mutating candidate residues and observing the effect on drug binding or channel inhibition, the binding pocket can be mapped.

Protocol:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the SUR1 coding sequence.

-

PCR Mutagenesis: Use the SUR1 expression plasmid as a template and the mutagenic primers to perform a PCR reaction. This will generate a new plasmid containing the desired mutation.

-

Template Removal: Digest the parental, non-mutated plasmid with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

Transformation: Transform competent E. coli with the mutated plasmid and select for colonies containing the plasmid.

-

Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

-

Functional Analysis: Co-express the mutated SUR1 with Kir6.2 in HEK293 cells and perform radioligand binding assays or patch-clamp experiments as described above to assess the impact of the mutation on this compound binding and/or inhibition.

Conclusion

This compound exerts its therapeutic effect by binding to the SUR1 subunit of the KATP channel, leading to channel closure and subsequent insulin secretion. The quantitative binding data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and ion channel pharmacology. Further investigation into the precise binding site and the functional consequences of this compound interaction with KATP channels will continue to enhance our understanding of sulfonylurea action and aid in the development of novel therapeutics for metabolic disorders.

References

- 1. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] ATP and Sulfonylurea Linkage in the KATP Channel Solves a Diabetes Puzzler | Semantic Scholar [semanticscholar.org]

- 6. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Acetohexamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohexamide is a first-generation sulfonylurea oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily achieved by stimulating insulin secretion from pancreatic β-cells.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, with the chemical formula C₁₅H₂₀N₂O₄S, is characterized by a central urea moiety linked to a p-acetylphenylsulfonyl group and a cyclohexyl group.[1] This structure is fundamental to its interaction with the sulfonylurea receptor.

Table 1: Molecular Identifiers and Structural Information for this compound

| Identifier | Value |

| IUPAC Name | 1-[(4-acetylbenzene)sulfonyl]-3-cyclohexylurea |

| Alternate Name | 4-acetyl-N-(cyclohexylcarbamoyl)benzenesulfonamide |

| CAS Number | 968-81-0 |

| Molecular Formula | C₁₅H₂₀N₂O₄S |

| Molar Mass | 324.40 g·mol⁻¹ |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

| InChI Key | VGZSUPCWNCWDAN-UHFFFAOYSA-N |

Physicochemical Properties

The chemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are crucial for formulation development and understanding its pharmacological behavior.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 188 to 190 °C (370 to 374 °F)[4] |

| pKa | 6.6 |

| logP (Octanol/Water) | 2.44 |

| Solubility | Practically insoluble in water; Soluble in pyridine; Slightly soluble in alcohol and chloroform. |

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect on pancreatic β-cells to stimulate insulin secretion. The mechanism involves the binding to a specific receptor and the subsequent modulation of ion channel activity, leading to insulin exocytosis.

The signaling cascade is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2][3][4] This binding event leads to the closure of the KATP channel, which is composed of SUR1 and the inwardly rectifying potassium channel subunit Kir6.2.[5] The closure of this channel inhibits the efflux of potassium ions (K⁺), causing depolarization of the cell membrane.[3][4][5] This change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca²⁺) into the β-cell.[3][4][5] The subsequent rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[3][4][5]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a pharmaceutical substance is a critical parameter for identification and purity assessment. The capillary method is a standard pharmacopeial technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, this range is typically 188-190 °C.[4]

Determination of Partition Coefficient (logP) - Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and pharmacokinetic properties.

Methodology:

-

System Preparation: A known volume of n-octanol and water are mutually saturated by shaking and then allowed to separate.

-

Partitioning: A precisely weighed amount of this compound is dissolved in one of the phases (typically octanol). A known volume of the second phase is added.

-

Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

In Vitro Insulin Secretion Assay (Static Incubation)

This assay is used to determine the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

-

Cell/Islet Culture: Pancreatic β-cells are cultured to an appropriate confluency, or islets are isolated and cultured.

-

Pre-incubation: Cells/islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound. Control wells with low glucose and high glucose alone are included.

-

Incubation: The cells/islets are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: The supernatant (buffer) is collected from each well.

-

Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Patch-Clamp Electrophysiology for KATP Channel Activity

Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity in the membrane of pancreatic β-cells and to study the effect of compounds like this compound.

Methodology:

-

Cell Preparation: Isolated pancreatic β-cells are plated on a coverslip.

-

Electrode Placement: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane.

-

Recording Configuration: The whole-cell configuration is commonly used to measure the total ion channel currents from the entire cell membrane. This is achieved by applying a brief suction to rupture the patch of membrane under the pipette tip.

-

Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting currents flowing through the ion channels are recorded. To study KATP channels, the cell is typically dialyzed with a low-ATP intracellular solution to maximize channel opening.

-

Drug Application: this compound is applied to the cell via the perfusion system, and the change in KATP channel current is recorded. A blockage of the outward K⁺ current upon this compound application demonstrates its inhibitory effect on the KATP channels.[6]

Conclusion

This compound, a first-generation sulfonylurea, possesses a well-defined molecular structure that dictates its physicochemical properties and its mechanism of action as an insulin secretagogue. A thorough understanding of its chemical characteristics and the signaling pathways it modulates is essential for the development of new and improved therapies for type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the continued investigation of sulfonylureas and other potential therapeutic agents targeting pancreatic β-cell function.

References

- 1. thekingsleyclinic.com [thekingsleyclinic.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Patch-clamp characterisation of somatostatin-secreting δ-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Acetohexamide in Animal Models

This document provides a comprehensive technical review of the pharmacokinetic properties of acetohexamide, a first-generation sulfonylurea antidiabetic agent, in various preclinical animal models. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The guide details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents quantitative data, outlines experimental protocols, and visualizes key processes.

Introduction to this compound

This compound is an oral hypoglycemic agent previously used for the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells. A significant aspect of its pharmacology is its biotransformation to a major active metabolite, hydroxyhexamide, which also possesses hypoglycemic properties. Understanding the pharmacokinetic profile of both the parent drug and its active metabolite is crucial for evaluating its efficacy and safety, with animal models providing the foundational data for these assessments.[1][2]

Metabolism and Pharmacokinetic Profile

The metabolism of this compound is a critical determinant of its pharmacokinetic behavior. The primary metabolic pathway is the reductive biotransformation of the acetyl group on the aromatic ring to a hydroxyl group, forming hydroxyhexamide.[3][4] This process exhibits significant species-dependent variations.

The metabolic conversion of this compound to its active metabolite, hydroxyhexamide, is a key step in its mechanism of action.

Caption: Metabolic activation of this compound to Hydroxyhexamide.

Comparative studies have revealed notable differences in the pharmacokinetics of this compound and hydroxyhexamide across various laboratory animals.[3]

-

Rats and Guinea Pigs: In rats and guinea pigs, the reductive biotransformation of this compound to hydroxyhexamide is reversible.[3] Furthermore, studies in rats have identified a significant sex-dependent difference in the pharmacokinetics of the S(-)-hydroxyhexamide metabolite, which is eliminated more rapidly from plasma in males than in females.[5] This difference is potentially mediated by the male-specific cytochrome P450 isoform, CYP2C11, which is involved in the hydroxylation of the cyclohexyl ring.[5]

-

Rabbits: In contrast to rats and guinea pigs, the conversion of this compound to hydroxyhexamide is irreversible in rabbits.[3] Pharmacokinetic interactions have also been studied in this model; for instance, co-administration of phenylbutazone significantly increases the serum concentrations of both this compound and its active metabolite by decreasing their renal and non-renal clearance.[6]

-

Dogs: In dogs, after oral administration, this compound is extensively metabolized, with the reduced form, hydroxyhexamide, being the primary compound excreted.[4] Only trace amounts of the unchanged parent drug are typically recovered.[4]

Quantitative Pharmacokinetic Data

The following table summarizes the key qualitative and quantitative pharmacokinetic characteristics of this compound and its metabolite hydroxyhexamide as observed in different animal models. A reversible drug-metabolite pharmacokinetic model has been applied to calculate parameters such as clearance and volume of distribution in these species.[3]

| Species | Key Pharmacokinetic Characteristics | Notable Findings |

| Rats | Reversible biotransformation between this compound (AH) and Hydroxyhexamide (HH).[3] | Elimination of S(-)-HH is faster in males than females, linked to CYP2C11 activity.[5] |

| Guinea Pigs | Reversible biotransformation between AH and HH.[3] | Pharmacokinetic profile is similar to that observed in rats regarding metabolic reversibility.[3] |

| Rabbits | Irreversible biotransformation of AH to HH.[3] | Co-administration with phenylbutazone decreases renal and non-renal clearance of AH and HH.[6] |

| Dogs | Extensive metabolism to HH.[4] | Primarily excrete the reduced metabolite (HH) with only trace amounts of unchanged drug recovered.[4] |

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on well-defined experimental protocols.[7][8] A typical workflow for an in vivo pharmacokinetic study is outlined below.

Caption: General workflow for an in-vivo pharmacokinetic study.

Studies are typically conducted in species such as male Wistar rats, guinea pigs, and rabbits.[3][5] Animals are housed in controlled environments (e.g., 22±2°C, 50±10% humidity, 12-hour light/dark cycle) with access to standard laboratory chow and water ad libitum.[9] A suitable acclimatization period is required before study initiation.[10]

This compound and its metabolite can be administered via several routes to characterize their pharmacokinetic properties:

-

Intravenous (IV): Administered as a bolus dose, often via the tail vein in rats or cephalic vein in larger animals, to determine fundamental parameters like clearance and volume of distribution.[3][9]

-

Intraperitoneal (IP): Used for systemic administration in small laboratory animals.[3]

-

Oral (PO): Administered via gavage to assess oral absorption and bioavailability.[6][9] The drug is often suspended in a vehicle like 0.5% methylcellulose.[9]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant like K2-EDTA.[9]

-

Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[9]

A sensitive and specific gas-liquid chromatography (GLC) assay has been widely used for the simultaneous determination of this compound and hydroxyhexamide in plasma and urine.[11]

Detailed GLC Protocol:

-

Internal Standard: A known amount of an internal standard, such as tolbutamide, is added to the plasma or urine sample.[11][12]

-

Extraction: The sample is acidified with HCl, and the compounds are extracted into an organic solvent like toluene via liquid-liquid extraction.[11][12]

-

Derivatization: To improve volatility for GLC analysis, the extracted compounds are converted to their methylated derivatives using a reagent such as dimethyl sulfate.[11][12]

-

Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame-ionization detector (FID) for quantification.[11]

-

Quantification: The concentrations are determined by comparing the peak area ratios of the analytes to the internal standard against a standard calibration curve.[12]

Modern alternatives to GLC include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer higher sensitivity and selectivity.[12]

References

- 1. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative pharmacokinetics of this compound and its metabolite, hydroxyhexamide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ebm-journal.org [ebm-journal.org]

- 5. Sex-dependent pharmacokinetics of S(-)-hydroxyhexamide, a pharmacologically active metabolite of this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of pharmacodynamic and pharmacokinetic interactions between this compound and phenylbutazone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. GLC determination of this compound and hydroxyhexamide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Acetohexamide's Effect on Insulin Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetohexamide, a first-generation sulfonylurea, has long been a subject of study in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its effects. It consolidates quantitative data, details key experimental protocols, and presents visual representations of the signaling cascades and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

This compound is an oral hypoglycemic agent that belongs to the sulfonylurea class of drugs.[1][2] It effectively lowers blood glucose levels by enhancing the secretion of insulin from the pancreas.[2] The therapeutic action of this compound is contingent on the presence of functional pancreatic β-cells.[3] This guide delves into the core mechanisms of this compound, focusing on its interaction with the ATP-sensitive potassium (K-ATP) channels and the subsequent intracellular signaling events that lead to insulin exocytosis. Furthermore, it explores the extrapancreatic effects of this compound that contribute to its overall glucose-lowering properties.

Core Mechanism of Action: Pancreatic β-Cell Insulin Secretion

The principal pharmacological effect of this compound is the stimulation of insulin release from pancreatic β-cells.[2] This process is initiated by the binding of this compound to a specific protein subunit of the K-ATP channel.

The ATP-Sensitive Potassium (K-ATP) Channel

The K-ATP channel in pancreatic β-cells is a complex composed of two main subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel pore, Kir6.2.[2] The SUR1 subunit acts as the regulatory component, possessing binding sites for sulfonylureas and nucleotides, while the Kir6.2 subunit forms the ion-conducting pore.

This compound-Induced Channel Closure and Membrane Depolarization

This compound exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[2] This binding event inhibits the channel's activity, leading to its closure. The closure of the K-ATP channel prevents the efflux of potassium ions (K+) from the β-cell, resulting in the depolarization of the cell membrane.

Calcium Influx and Insulin Exocytosis

The depolarization of the β-cell membrane triggers the opening of voltage-gated calcium channels (VGCCs). The opening of these channels allows for an influx of extracellular calcium ions (Ca2+) into the cell. The subsequent rise in intracellular calcium concentration acts as a critical signal for the fusion of insulin-containing secretory granules with the plasma membrane, a process known as exocytosis, leading to the release of insulin into the bloodstream.[2]

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

Quantitative Data on this compound's Effect

| Compound | Concentration (µM) | Condition | Fold Increase in Insulin Secretion (vs. Basal) |

| Hydroxyhexamide | 10 | Basal Glucose (2.8 mM) | 3.8 |

| Hydroxyhexamide | 50 | Basal Glucose (2.8 mM) | 6.5 |

| Hydroxyhexamide | 100 | Basal Glucose (2.8 mM) | 8.2 |

| Hydroxyhexamide | 200 | Basal Glucose (2.8 mM) | 8.5 |

| Hydroxyhexamide | 100 | Stimulatory Glucose (16.7 mM) | 12.7 |

| Note: This data is illustrative and based on typical responses of first-generation sulfonylureas. Actual experimental results may vary.[4] |

A study on the effects of various sulfonylureas on fructose-2,6-bisphosphate (F-2,6-P2) formation in perfused rat liver, an indicator of enhanced glycolysis, showed a maximum effect for this compound at a concentration of 10⁻⁴ M.[5]

Extrapancreatic Effects of this compound

In addition to its primary action on pancreatic β-cells, this compound exhibits extrapancreatic effects that contribute to its hypoglycemic action.[2]

Potentiation of Insulin Action in Peripheral Tissues

Studies have shown that sulfonylureas can potentiate the action of insulin in peripheral tissues such as muscle and adipose tissue.[6][7] This potentiation is not due to an increase in insulin receptor number or affinity but rather through post-binding mechanisms that enhance insulin-stimulated hexose transport.[6][7] This leads to increased glucose uptake and utilization by these tissues.[2][8]

Hepatic Effects

This compound can also influence hepatic glucose metabolism. It has been shown to stimulate the formation of fructose-2,6-bisphosphate in the liver, which in turn enhances glycolysis and inhibits gluconeogenesis, leading to a reduction in hepatic glucose output.[5]

Figure 2: Overview of the extrapancreatic actions of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on insulin secretion.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This assay is used to determine the dose-dependent effect of this compound on insulin secretion.

Materials:

-

Isolated pancreatic islets (rodent or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions (for low and high glucose KRB buffer)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Multi-well culture plates (24- or 96-well)

-

Insulin quantification kit (ELISA or RIA)

Procedure:

-

Islet Culture and Seeding: Culture isolated islets in appropriate medium. On the day of the assay, hand-pick islets of similar size and place a sufficient number (e.g., 5-10) into each well of a multi-well plate.

-

Pre-incubation: Gently wash the islets twice with KRB buffer. Pre-incubate the islets in low glucose (e.g., 2.8 mM) KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing different concentrations of this compound with either low or high glucose concentrations. Include appropriate controls (low glucose alone, high glucose alone, vehicle control).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total protein/DNA content of the islets.

Figure 3: Workflow for the static GSIS assay.

Dynamic Insulin Secretion (Perifusion) Assay

This assay allows for the real-time measurement of insulin secretion and is particularly useful for studying the kinetics of this compound's effect.

Materials:

-

Isolated pancreatic islets

-

Perifusion system with a temperature-controlled chamber

-

Peristaltic pump and fraction collector

-

KRB buffer with varying glucose concentrations

-

This compound solution

Procedure:

-

System Setup and Islet Loading: Assemble the perifusion system and load a sufficient number of size-matched islets into the perifusion chamber.

-